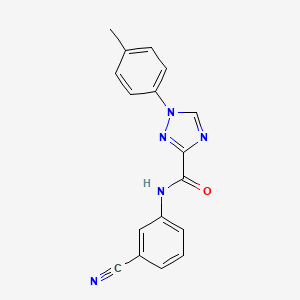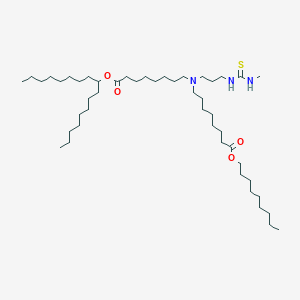
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a cyclopropyl group, a cyano group, and a phenoxyacetamide moiety, which could contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the cyano group, and the coupling of the phenoxyacetamide moiety. Common reagents and conditions used in these reactions may include:
Cyclopropylation: Formation of the cyclopropyl group using reagents such as diazomethane or cyclopropyl halides.
Nitrile Formation: Introduction of the cyano group using reagents like cyanogen bromide or sodium cyanide.
Amide Coupling: Coupling of the phenoxyacetamide moiety using reagents such as carbodiimides (e.g., EDC, DCC) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the cyano group may yield carboxylic acids, while reduction of the nitrile group may yield primary amines.
Aplicaciones Científicas De Investigación
“N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.
Biology: Investigating its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique properties in the development of new materials or industrial processes.
Mecanismo De Acción
The mechanism by which “N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide” exerts its effects may involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism would depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of structural features, which may confer distinct chemical properties and reactivity. This could make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H15N3O2 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
N-(1-cyano-1-cyclopropylethyl)-2-(4-cyanophenoxy)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-15(10-17,12-4-5-12)18-14(19)9-20-13-6-2-11(8-16)3-7-13/h2-3,6-7,12H,4-5,9H2,1H3,(H,18,19) |
Clave InChI |
CXJDLYRXWIYZPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)(C1CC1)NC(=O)COC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)


![6-[(2-Ethoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364064.png)
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364075.png)
![Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B13364079.png)

![3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364091.png)
![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364104.png)

![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-1-yl)ethyl]butanamide](/img/structure/B13364132.png)

![3-[6-(2-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364143.png)
